Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-
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Overview
Description
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- is a derivative of tryptanthrin, a natural compound found in various sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,1-b]quinazoline-6,12-dione derivatives typically involves the condensation of indole with various precursors. For instance, the condensation of tryptanthrin with indole in the presence of a catalyst like tetrabutylammonium tribromide in a solvent mixture of ethanol and dioxane at elevated temperatures can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of green chemistry principles, such as microwave-assisted synthesis and mild oxidation conditions, to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form different oxidation states of the compound.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogenating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various halogenated and reduced derivatives of indolo[2,1-b]quinazoline-6,12-dione .
Scientific Research Applications
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to generate reactive oxygen species and interfere with cellular processes . The halogenated derivatives enhance the compound’s photophysical properties, making it an efficient singlet oxygen sensitizer .
Comparison with Similar Compounds
Similar Compounds
- Indolo[2,1-b]quinazoline-6,12-dione, 2,8-difluoro-
- Indolo[2,1-b]quinazoline-6,12-dione, 8-fluoro-4-hydroxy-
- 8-fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione
Uniqueness
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- is unique due to its specific halogenation pattern, which enhances its biological activity and photophysical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
169037-48-3 |
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Molecular Formula |
C15H6ClFN2O2 |
Molecular Weight |
300.67 g/mol |
IUPAC Name |
8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6ClFN2O2/c16-7-1-4-12-10(5-7)13(20)14-18-11-6-8(17)2-3-9(11)15(21)19(12)14/h1-6H |
InChI Key |
QUVVHRRCMVEHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)Cl |
Origin of Product |
United States |
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